molecular formula C5H6F3N3O B1441236 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol CAS No. 1706431-23-3

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol

Cat. No. B1441236
CAS RN: 1706431-23-3
M. Wt: 181.12 g/mol
InChI Key: RSGULFLBTNZHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethyl-containing compounds are important in the field of pharmaceuticals and agrochemicals due to their unique physical-chemical properties . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .


Synthesis Analysis

A convenient approach for the construction of pharmaceutically valuable trifluoromethyl-1,2,4-triazoles has been developed, which employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can vary widely. For example, some compounds are characterized by a high density .

Scientific Research Applications

Pharmaceutical Development

Trifluoromethylated triazoles, such as 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol , are valuable in pharmaceutical development due to their broad-spectrum pharmaceutical activity. They are used in the synthesis of various drugs, including anticonvulsants, GlyT1 inhibitors, anti-HIV agents, and NK1-receptor ligands . The presence of the trifluoromethyl group can significantly enhance the physicochemical and pharmacological properties of these molecules.

Organic Synthesis

In organic chemistry, 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol can be employed as a building block for constructing complex molecules. Its reactivity allows for multi-component reactions, providing a straightforward route to synthesize biologically important scaffolds .

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary widely depending on the specific compound and its biological target .

Future Directions

Trifluoromethyl-containing compounds have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . The development of new synthetic methods and the exploration of their potential applications are areas of ongoing research .

properties

IUPAC Name

2-[3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O/c6-5(7,8)4-9-3-11(10-4)1-2-12/h3,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGULFLBTNZHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232884
Record name 1H-1,2,4-Triazole-1-ethanol, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol

CAS RN

1706431-23-3
Record name 1H-1,2,4-Triazole-1-ethanol, 3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706431-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-ethanol, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol
Reactant of Route 3
Reactant of Route 3
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.